N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate compound with a methoxyphenyl derivative, often using a coupling reaction such as Suzuki-Miyaura coupling.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate compound to form the morpholine ring, which can be achieved through intramolecular cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with specific receptors or enzymes to modulate their activity.
Inhibition of enzymes: Inhibiting the activity of enzymes involved in various biochemical pathways.
Modulation of signaling pathways: Affecting cellular signaling pathways to produce specific biological effects.
Comparison with Similar Compounds
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: A compound with a similar cyclopropyl group but different functional groups and applications.
N-cyclopropyl-3-[(4-methylphenoxy)methyl]benzenemethanamine: Another compound with a cyclopropyl group and methoxyphenyl group but different structural features and reactivity.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-4-2-3-12(9-14)10-18-7-8-21-15(11-18)16(19)17-13-5-6-13/h2-4,9,13,15H,5-8,10-11H2,1H3,(H,17,19) |
InChI Key |
IXJAXNNEKXYYBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.